1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
Description
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine (CAS: 1219531-56-2) is a brominated bicyclic heterocycle with molecular formula C₇H₈BrNS and a molecular weight of 218.12 g/mol . Its structure features a fused thiophene-pyridine ring system, where the thiophene is annulated at the [3,4-c] positions of the pyridine core. The bromine substituent at position 1 makes it a versatile intermediate in pharmaceutical synthesis, particularly for further functionalization via cross-coupling or nucleophilic substitution reactions.
Properties
IUPAC Name |
1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGUCVYYQLZQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CSC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659979 | |
| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219531-56-2 | |
| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene-Ethylamine Cyclization
A foundational approach involves cyclocondensation reactions to construct the tetrahydrothienopyridine core. For the [3,2-c] isomer, 2-thiophene ethylamine reacts with formaldehyde under acidic conditions to form an imine intermediate, which undergoes intramolecular cyclization. Adapting this for the [3,4-c] isomer would require 3-thiophene ethylamine as the starting material to orient the ring fusion correctly.
Reaction Conditions :
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Reactants : 3-Thiophene ethylamine (1.0 equiv), formaldehyde (1.2 equiv)
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Solvent : Aqueous ethanol (50% v/v)
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Acid Catalyst : Hydrochloric acid (1.5 equiv)
Post-cyclization, the tetrahydrothienopyridine intermediate is brominated at the 1-position. This method mirrors the synthesis of 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride , where bromination occurs after core formation.
Direct Bromination of the Tetrahydrothienopyridine Core
Electrophilic Aromatic Substitution
Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine () is a well-established method for introducing bromine atoms into aromatic systems. For the [3,4-c] isomer, regioselectivity is influenced by the electron-donating effects of the saturated pyridine ring.
Procedure :
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Substrate : 4,5,6,7-Tetrahydrothieno[3,4-c]pyridine (1.0 equiv)
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Brominating Agent : NBS (1.1 equiv) or (1.05 equiv)
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Solvent : Dichloromethane or acetonitrile
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Reaction Time : 6–12 hours at 25°C
Challenges :
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Competing bromination at alternative positions (e.g., 2- or 3-positions) may occur without directing groups.
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Over-bromination risks necessitate careful stoichiometric control.
Halogen Exchange Reactions
From Chloro to Bromo Derivatives
If a chloro analog (e.g., 1-chloro-4,5,6,7-tetrahydrothieno[3,4-c]pyridine) is accessible, halogen exchange via Finkelstein reaction or metal-catalyzed cross-coupling can yield the bromo derivative.
Example Protocol :
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Substrate : 1-Chloro derivative (1.0 equiv)
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Reagent : Sodium bromide (2.0 equiv)
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Catalyst : Copper(I) iodide (10 mol%)
This method is advantageous for retaining regiochemical integrity but requires prior synthesis of the chloro precursor.
Post-Functionalization of Advanced Intermediates
Suzuki-Miyaura Coupling
Comparative Analysis of Methods
Key Findings :
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Cyclocondensation is optimal for large-scale synthesis but requires precise control over ring fusion geometry.
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Direct Bromination offers simplicity but suffers from regiochemical ambiguities.
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Halogen Exchange provides high selectivity but depends on precursor availability.
Structural Characterization and Validation
Critical to all methods is rigorous spectroscopic validation:
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NMR : Distinctive signals for the tetrahydro ring protons (δ 2.70–3.52 ppm) and aromatic bromine (δ 7.20–7.50 ppm).
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Mass Spectrometry : Molecular ion peaks confirming the addition of bromine (e.g., for ).
Industrial Scalability and Challenges
While laboratory-scale syntheses are well-documented, industrial production faces hurdles:
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding tetrahydrothieno[3,4-c]pyridine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Substituted thieno[3,4-c]pyridines.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Tetrahydrothieno[3,4-c]pyridine.
Scientific Research Applications
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom allows for specific interactions with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Structural Analogs: Core Modifications and Substituent Effects
The following table summarizes key structural and functional differences between 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine and its analogs:
Key Observations :
- Ring Fusion Position: The thieno-pyridine core's annulation position ([3,4-c] vs. [2,3-c] vs. [3,2-c]) significantly alters molecular geometry and electronic properties. For example, thieno[2,3-c]pyridines in –4 exhibit planar conformations suitable for binding tubulin or TNF-α, whereas the [3,4-c] and [3,2-c] variants may favor steric interactions in synthetic pathways .
- Substituent Position : Bromination at position 1 (main compound) versus 2 () affects reactivity. In -bromo derivatives undergo efficient substitution with NaOMe, whereas 1-bromo analogs might exhibit distinct regioselectivity in reactions .
- Functional Groups : The 3,4,5-trimethoxyphenyl group in analogs is critical for tubulin binding, while the absence of this motif in the main compound suggests divergent applications, such as serving as a synthetic building block .
Biological Activity
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and its role as a scaffold for drug development.
Chemical Structure and Properties
This compound features a unique bicyclic structure integrating a thieno and pyridine moiety. Its molecular formula is , with a molar mass of approximately 218.11 g/mol. The presence of the bromine atom at the 1-position enhances its reactivity and biological potential .
The primary mechanism of action for this compound involves its interaction with tubulin. Research indicates that this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This mechanism is particularly relevant in cancer therapy, as it targets rapidly dividing cells.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound. The compound has shown significant antiproliferative activity against various cancer cell lines:
These values indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which had IC50 values exceeding 20 μM .
Other Biological Activities
In addition to its anticancer properties, derivatives of this compound have been explored for other biological activities:
- Antitubulin Activity : Compounds based on this scaffold have been shown to inhibit tubulin polymerization effectively.
- Neuroprotective Effects : Some analogs demonstrate potential neuroprotective effects and are being investigated for treating neurodegenerative diseases .
Case Studies
A notable study involved the synthesis of various derivatives of this compound to assess their biological activities. The derivatives were tested against multiple cancer cell lines with varying degrees of success. For instance:
- Derivatives with an N-methoxy/ethoxycarbonyl moiety at the 6-position exhibited potent antiproliferative activity with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines .
This highlights the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the established synthetic routes for 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine, and how do reaction conditions influence yield?
The Gewald reaction is a primary method for synthesizing tetrahydrothienopyridine derivatives. Ethyl cyanoacetate reacts with substituted piperidones and elemental sulfur under reflux conditions (e.g., ethanol, 80°C) to form the thiophene core. Bromination is typically achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to NBS) and reaction time (2–4 hours). Side products, such as over-brominated derivatives, can be minimized by using anhydrous solvents and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combined analytical techniques are essential:
- NMR : and NMR confirm regioselectivity of bromination (e.g., absence of multiple substitution signals at δ 4.5–5.0 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) identifies impurities <1% .
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H] at m/z 232.0) .
Advanced Research Questions
Q. How does the bromine substituent influence biological activity in CNS-targeted studies?
The bromine atom enhances electron-withdrawing effects, altering receptor binding. For example, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives exhibit affinity for adenosine A1 receptors and serotonin receptors, with bromine increasing metabolic stability and blood-brain barrier penetration. In vitro assays (e.g., radioligand binding using -DPCPX) show IC values in the nanomolar range, suggesting potential for neuropsychiatric drug development .
Q. What strategies resolve contradictions in regioselectivity during functionalization?
Contradictions arise from competing electrophilic substitution pathways. Computational modeling (DFT calculations) predicts preferential bromination at the 3-position due to lower activation energy (ΔG ≈ 15–20 kcal/mol). Experimental validation via X-ray crystallography confirms site specificity . Adjusting solvent polarity (e.g., DMF vs. DCM) and temperature can shift selectivity by 10–15% .
Q. How can researchers mitigate hazards during large-scale synthesis?
Safety protocols include:
- Handling : Use explosion-proof reactors for exothermic bromination steps.
- Waste Management : Quench residual bromine with sodium thiosulfate to prevent gas release .
- Storage : Store at –20°C under argon to avoid degradation (e.g., hydrobromic acid formation) .
Methodological Considerations
Q. What catalytic systems improve cross-coupling reactions with this scaffold?
Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings with aryl boronic acids. Optimize ligand-to-metal ratios (1:2) and base (KCO) in toluene/water biphasic systems for 70–85% yields . Nickel catalysts (e.g., NiCl/dppf) are cost-effective but require higher temperatures (100°C) .
Q. What in vitro assays are suitable for evaluating metabolic stability?
- Microsomal Stability : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS over 60 minutes .
- CYP450 Inhibition : Fluorescent probe assays (e.g., CYP3A4 inhibition using midazolam) quantify IC values .
Key Challenges and Recommendations
- Challenge : Low yields in multi-step syntheses (e.g., <40% after 5 steps).
Solution : Use flow chemistry to improve mass transfer and reduce intermediate isolation . - Challenge : Off-target binding in receptor studies.
Solution : Introduce steric hindrance via 6-position substituents (e.g., methyl groups) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
